molecular formula C19H19NO B2489261 3-(Benzylamino)-5-phenylcyclohex-2-en-1-one CAS No. 202808-48-8

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one

Cat. No. B2489261
CAS RN: 202808-48-8
M. Wt: 277.367
InChI Key: AKCVUCHSNYTTJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Benzylamino)-5-phenylcyclohex-2-en-1-one involves efficient condensation reactions and characterizations through spectroscopy and other analytical techniques. For instance, a study detailed the synthesis of related compounds through a three-component condensation reaction between cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid in the presence of aromatic aldehyde, yielding high yields without prior activation (Marandi, 2018). Another research demonstrated the synthesis and crystal structure determination of a closely related compound through tandem aza-Wittig reaction, highlighting its monoclinic crystal structure (Zhao Jun, 2005).

Molecular Structure Analysis

Molecular structure determination is key to understanding the chemical behavior of this compound. Studies have employed 1H-NMR, 13C-NMR, and X-ray diffraction to elucidate the structure, revealing insights into tautomerism and molecular conformation affecting electron delocalization and stabilization through intermolecular hydrogen bonds (Timur et al., 2010).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals have been explored in various studies. For example, photocycloaddition reactions of similar cyclohex-2-en-1-ones have been synthesized, providing insight into the chemical behavior and potential reactivity patterns of this compound (Bradley et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for their practical applications and handling. Research on similar compounds has highlighted their crystalline structures and the influence of substituents on their physical properties, aiding in the understanding of this compound (Sathya et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical groups, stability, and potential for further functionalization, have been studied. For instance, research into photocycloaddition reactions of related cyclohex-2-enones sheds light on potential reactivity patterns that could be relevant for this compound, offering insights into its chemical versatility and potential applications (Ferrer & Margaretha, 2001).

Scientific Research Applications

Tautomerization Studies

The formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone involves an enol-imine to keto-enamine tautomerization process. This transformation was confirmed using nuclear magnetic resonance spectroscopy, which observed changes in the spectra indicating the tautomerization process. The study provides insights into the behavior of this compound under specific conditions (Kikta & Bieron, 1976).

Enaminoketone Chemistry

Research on N-substituted 3-amino-2-cyclohexen-1-ones, including 3-benzylamino variants, explored their reactivity and properties. This work provides essential information about the chemical behavior of these compounds, offering a foundational understanding for further studies (Jirkovsky, 1974).

Hydrogen-Bonding Abilities

Studies on the basicities of 3-aryl-5-phenylcyclohex-2-en ones, including variants of 3-(Benzylamino)-5-phenylcyclohex-2-en-1-one, have been conducted using infrared spectroscopy. These investigations reveal insights into the compound's polarity and hydrogen-bonding capabilities, which are crucial for understanding its interactions in various chemical environments (Orlov et al., 1978).

Synthesis of Derivatives

Research has been conducted on the synthesis of benzylamino coumarin derivatives using this compound. This work highlights the compound's utility in synthesizing biologically active heterocyclic compounds, which have potential applications in various fields including medicine (Ghafuri, Ghorbani, & Rashidizadeh, 2014).

Safety and Hazards

The safety data sheet for a related compound, 3-(Benzylamino)propionitrile, indicates that it is harmful if swallowed or in contact with skin .

properties

IUPAC Name

3-(benzylamino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c21-19-12-17(16-9-5-2-6-10-16)11-18(13-19)20-14-15-7-3-1-4-8-15/h1-10,13,17,20H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCVUCHSNYTTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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